5-chloro-1-[(2,5-dimethylphenyl)sulfonyl]-1H-benzotriazole
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Overview
Description
5-Chloro-1-(2,5-dimethylbenzenesulfonyl)-1H-1,2,3-benzotriazole is a chemical compound that belongs to the class of benzotriazoles. Benzotriazoles are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound, in particular, is characterized by the presence of a chloro group, a dimethylbenzenesulfonyl group, and a benzotriazole moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-1-(2,5-dimethylbenzenesulfonyl)-1H-1,2,3-benzotriazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1-(2,5-dimethylbenzenesulfonyl)-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) can be used for substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be employed.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .
Scientific Research Applications
5-Chloro-1-(2,5-dimethylbenzenesulfonyl)-1H-1,2,3-benzotriazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-chloro-1-(2,5-dimethylbenzenesulfonyl)-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets and pathways. The chloro and sulfonyl groups play a crucial role in its reactivity and binding affinity. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the target molecule .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl (2-fluorophenyl) methanone: This compound shares the chloro and dimethyl groups but differs in the presence of a pyrazole ring instead of a benzotriazole ring.
2,5-Dimethylbenzenesulfonyl chloride: This compound contains the same sulfonyl group but lacks the benzotriazole moiety.
Uniqueness
5-Chloro-1-(2,5-dimethylbenzenesulfonyl)-1H-1,2,3-benzotriazole is unique due to the combination of its chloro, dimethylbenzenesulfonyl, and benzotriazole groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various scientific and industrial applications .
Properties
Molecular Formula |
C14H12ClN3O2S |
---|---|
Molecular Weight |
321.8 g/mol |
IUPAC Name |
5-chloro-1-(2,5-dimethylphenyl)sulfonylbenzotriazole |
InChI |
InChI=1S/C14H12ClN3O2S/c1-9-3-4-10(2)14(7-9)21(19,20)18-13-6-5-11(15)8-12(13)16-17-18/h3-8H,1-2H3 |
InChI Key |
CWHIOZSNQIDMIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2C3=C(C=C(C=C3)Cl)N=N2 |
Origin of Product |
United States |
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